molecular formula C22H21FN2O5S2 B2519396 Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 941893-11-4

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2519396
CAS No.: 941893-11-4
M. Wt: 476.54
InChI Key: YNYLBBOBRDPWDR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, a fluorobenzothiophene, and a carboxylate ester. Piperazine rings are common in pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . Sulfonyl groups are often used in medicinal chemistry for their ability to form hydrogen bonds, which can enhance a compound’s binding affinity to its target .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The piperazine ring might undergo reactions with electrophiles, while the sulfonyl group could potentially be reduced. The fluorobenzothiophene might undergo electrophilic aromatic substitution, and the carboxylate ester could be hydrolyzed .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonyl group and carboxylate ester might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds, such as derivatives of piperazine and their sulfonyl counterparts, has been focused on exploring synthetic pathways and understanding their chemical properties. For instance, studies have been conducted on the synthesis of fluoro-substituted sulphonamide benzothiazoles and their antimicrobial screening, which shows the versatility of these compounds in creating biologically active agents. The synthesis often involves condensation reactions, Smiles rearrangement, or reactions with specific reagents to introduce functional groups that confer desired properties like fluorescence or antimicrobial activity (Jagtap et al., 2010).

Structural Analysis

Crystallographic studies provide insight into the molecular conformation, intermolecular interactions, and crystal packing of related compounds. For example, the analysis of the crystal structure of compounds with similar functional groups has revealed how molecular conformation influences the overall crystal packing and stability. Such studies are crucial in the design of compounds with tailored physical and chemical properties (Sreenivasa et al., 2013).

Biological Evaluation

Compounds bearing the piperazine moiety and related structures have been evaluated for various biological activities, including their potential as herbicides, plant growth regulators, and antimicrobial agents. Research into aryl(thio)carbamoyl derivatives of piperazines has demonstrated significant herbicidal activity against certain plant species, highlighting the pharmaceutical and agrochemical potential of these compounds (Stoilkova et al., 2014).

Photophysical Studies

The photophysical properties of naphthalimides with piperazine substituents have been studied, focusing on their luminescent properties and photo-induced electron transfer mechanisms. These studies are foundational in the development of novel fluorescent probes and materials for optical applications (Gan et al., 2003).

Antimicrobial Activities

Several synthesized compounds incorporating piperazine and fluoro-substituted phenyl groups have been screened for antimicrobial activities. The structural modifications and introduction of specific functional groups aim to enhance the antimicrobial efficacy against a range of pathogens, indicating the pharmaceutical applications of these compounds (Patel & Agravat, 2009).

Mechanism of Action

Properties

IUPAC Name

methyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S2/c1-14(26)15-6-8-16(9-7-15)24-10-12-25(13-11-24)32(28,29)21-19-17(23)4-3-5-18(19)31-20(21)22(27)30-2/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYLBBOBRDPWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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